molecular formula C10H12N2O4 B11110983 Methyl N-{4-[(methoxycarbonyl)amino]phenyl}carbamate CAS No. 5433-04-5

Methyl N-{4-[(methoxycarbonyl)amino]phenyl}carbamate

Cat. No.: B11110983
CAS No.: 5433-04-5
M. Wt: 224.21 g/mol
InChI Key: ASJZPQFCFNYJJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Method 1: The synthesis of methyl N-{4-[(methoxycarbonyl)amino]phenyl}carbamate involves the reaction of methyl chloroformate with 4-aminobenzoic acid in the presence of a base such as sodium hydroxide.

    Method 2: Another method involves the reaction of methyl isocyanate with 4-aminobenzoic acid methyl ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

Methyl N-{4-[(methoxycarbonyl)amino]phenyl}carbamate exerts its herbicidal effects by inhibiting photosynthesis in susceptible plants. It targets the photosystem II complex, disrupting the electron transport chain and leading to the production of reactive oxygen species, which cause cellular damage and ultimately plant death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{4-[(methoxycarbonyl)amino]phenyl}carbamate is unique due to its specific substitution pattern, which imparts distinct herbicidal properties. Its methoxycarbonyl group enhances its ability to inhibit photosynthesis, making it more effective against a broader range of weed species compared to similar compounds .

Properties

CAS No.

5433-04-5

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl N-[4-(methoxycarbonylamino)phenyl]carbamate

InChI

InChI=1S/C10H12N2O4/c1-15-9(13)11-7-3-5-8(6-4-7)12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14)

InChI Key

ASJZPQFCFNYJJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)NC(=O)OC

Origin of Product

United States

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